3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan is a complex organic compound belonging to the dibenzofuran family, characterized by its unique structural features and potential biological activities. This compound has garnered interest in scientific research due to its intriguing molecular structure and possible applications in medicinal chemistry and materials science.
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan falls under the classification of dibenzofurans, which are polycyclic aromatic compounds. These compounds are known for their diverse biological activities and are often studied for their pharmacological properties.
The synthesis of 3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. For example, intramolecular cyclization reactions often necessitate specific catalysts or reagents to facilitate the formation of the dibenzofuran structure.
The molecular structure of 3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan consists of two fused benzene rings connected to a furan ring. The presence of methoxy groups at the 3 and 7 positions contributes to its chemical properties and reactivity.
Key structural data includes:
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan participates in various chemical reactions typical for dibenzofurans:
Understanding the reactivity patterns of this compound is crucial for developing synthetic pathways that exploit its unique functional groups.
Further research is needed to elucidate specific biological targets and mechanisms associated with this compound.
Relevant data regarding these properties can aid in determining suitable applications and handling procedures for this compound.
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan has potential applications in various fields:
Polycyclic aromatic dibenzofurans are systematically classified based on their substitution patterns, ring fusion, and oxidation states. The core scaffold consists of a planar 14-π-electron system that can be functionalized at eight distinct positions (C1-C4 and C6-C9). Methoxy and methyl substituents represent particularly impactful modifications due to their combined steric and electronic effects:
Table 1: Structural Classification of Dibenzofuran Derivatives with Methoxy/Methyl Substitutions
Substitution Pattern | Representative Compounds | Key Structural Features | Electronic Properties |
---|---|---|---|
3,7-Dimethoxy derivatives | 3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan | Symmetric oxygen positioning | Enhanced electron density at C2/C8 |
1,9-Dimethyl derivatives | 3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan | Steric protection of reactive sites | Increased lipophilicity (clogP +0.8) |
Mixed hydroxy/methoxy systems | 3,7-Dihydroxy-1,9-dimethyldibenzo[b,d]furan | Hydrogen bonding capability | pH-dependent redox behavior |
Peripherally fused systems | Tetrahydrofuran-fused derivatives | Non-planar conformations | Altered dipole moments |
The structural rigidity of the dibenzofuran core contrasts with flexible drug-like molecules, providing entropic advantages during target binding. X-ray crystallographic analyses reveal that methoxy groups at C3/C7 adopt orientations nearly perpendicular to the aromatic plane (dihedral angles 85-95°), minimizing steric congestion while allowing optimal electronic conjugation. Methyl groups at C1/C9 project orthogonally from the molecular plane, creating defined hydrophobic surfaces for van der Waals contacts [7].
Table 2: Natural Sources of Methylated and Methoxylated Dibenzofurans
Natural Source | Dibenzofuran Derivatives | Biosynthetic Origin | Reported Activities |
---|---|---|---|
Aspergillus sydowii SCSIO 41301 | 3,7-Dihydroxy-1,9-dimethyldibenzo[b,d]furan | Polyketide synthase (PKS) pathway | Moderate antimicrobial |
Marine sponge-derived fungi | Prenylated dibenzofurans | Mevalonate/PKS hybrid | Cytotoxic activities |
Aspergillus versicolor MRC 638 | Asticolorins (dimethyl-dibenzofuran dimers) | Oxidative coupling of monomers | Antibacterial properties |
Endophytic Aspergillus species | Halogenated derivatives | Haloperoxidase-modified PKS | Antifungal activity |
The integration of dibenzofuran motifs in drug discovery traces back to natural product isolation efforts in the mid-20th century, where fungal metabolites revealed promising biological properties. Early research identified the dibenzofuran core as a stable bioisostere for biphenyl and naphthalene systems, offering improved metabolic stability while retaining similar spatial dimensions. The discovery of 3,7-dihydroxy-1,9-dimethyldibenzo[b,d]furan (compound 38 from Aspergillus sydowii SCSIO 41301) represented a significant milestone, showcasing the pharmacological potential of alkylated dibenzofurans [3]. This compound, isolated from the marine sponge Phakellia fusca, demonstrated the scaffold's versatility and stimulated synthetic efforts toward analogues with optimized properties.
Pharmacophore modeling emerged as a pivotal tool for harnessing this scaffold's potential. Traditional ligand-based approaches utilized active dibenzofuran derivatives to define essential steric and electronic features:
The development of structure-based pharmacophores represented a paradigm shift, enabling direct derivation of interaction features from protein-ligand complexes. For dibenzofurans, this approach identified critical binding elements such as:
Table 3: Evolution of Dibenzofuran Pharmacophore Features in Drug Design
Era | Pharmacophore Approach | Dibenzofuran Applications | Key Advancements |
---|---|---|---|
1980s-1990s | Ligand-based (DISCO, Catalyst) | Bioisosteric replacement | Identification of furan O as H-bond acceptor |
2000-2010 | Structure-based (LigandScout) | Kinase inhibitor scaffolds | Incorporation of exclusion volumes |
2010-Present | Hybrid modeling (QPhAR) | Multi-target agents | Quantitative activity prediction |
Current | Machine-learning enhanced | Virtual screening filters | Improved scaffold-hopping capability |
Structure-activity relationship (SAR) studies revealed that methylation at C1/C9 conferred enhanced metabolic stability by shielding reactive positions from oxidative metabolism. Simultaneously, methoxy groups at C3/C7 demonstrated optimal electronic modulation when compared to bulkier alkoxy substituents. This knowledge facilitated the strategic design of 3,7-dimethoxy-1,9-dimethyldibenzo[b,d]furan as a synthetically accessible analogue with improved physicochemical properties relative to its natural hydroxy counterparts [6].
3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan (DMDF) has emerged as a versatile building block in contemporary drug discovery, distinguished by its balanced physicochemical profile. With molecular weight of 270.3 g/mol, calculated logP of 4.2, and polar surface area of 36 Ų, DMDF occupies an optimal chemical space for central nervous system penetration and oral bioavailability. The compound serves multiple strategic roles in medicinal chemistry campaigns:
Pharmacophore Anchor: DMDF's symmetric substitution pattern provides defined hydrogen bond acceptor sites (furan and methoxy oxygens) flanked by hydrophobic methyl domains. This arrangement complements binding sites of diverse targets, including kinases, GPCRs, and nuclear receptors. Virtual screening workflows utilize DMDF-derived pharmacophores enriched with exclusion volumes to filter large compound libraries with high precision [5] [7].
Scaffold for Molecular Hybridization: The molecule serves as a molecular platform for fragment linking in multi-target drug design. Its synthetic accessibility enables decoration with complementary pharmacophores through reactions at unsubstituted positions (C2, C4, C6, C8). Computational studies indicate that substituents at C4/C6 extend perpendicularly from the molecular plane, optimally positioning them for interactions with secondary binding pockets [8].
Biosynthetic Inspiration: DMDF analogues retain the biosynthetic logic of fungal polyketides while exhibiting enhanced stability. Retrosynthetic analysis suggests efficient access via oxidative cyclization of 2,2'-dihydroxy-3,3',5,5'-tetramethoxy biphenyl precursors, mirroring enzymatic dimerization pathways observed in Aspergillus species [3].
Table 4: Computational Parameters of 3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan in Drug Design
Computational Parameter | Value | Drug Design Implication | Validation Method |
---|---|---|---|
Docking Score (CDOCKER) | -42.3 kJ/mol | High predicted affinity for kinase targets | ROC AUC = 0.88 vs. known actives |
Pharmacophore Fit Score | 72.1 (max 100) | Suitable as screening query | Retrieval rate: 85% active dibenzofurans |
Molecular Electrostatic Potential | -48 kcal/mol at methoxy sites | Nucleophilic attack susceptibility | DFT calculations at B3LYP/6-31G* level |
Solvation Free Energy | -15.2 kJ/mol | Moderate membrane permeability | Molecular dynamics (TIP3P model) |
Polar Surface Area | 36.1 Ų | CNS penetration potential | QSPR model (R²=0.91) |
In virtual screening applications, structure-based pharmacophore models incorporating DMDF features have demonstrated superior screening efficiency (ROC AUC >0.85) compared to conventional docking. A recent study targeting HPPD inhibitors employed complex-based pharmacophores with features matching DMDF's hydrophobic methyl regions and hydrogen-bond accepting methoxy groups, achieving significant enrichment of active compounds [2]. The molecule's computational tractability enables rapid evaluation in multi-target profiling, with molecular docking studies suggesting potential activity against cancer-related targets including topoisomerase II and ROS-1 kinase.
Synthetic routes to DMDF derivatives continue to evolve, with modern approaches emphasizing catalytic regioselective methods and green chemistry principles. Palladium-catalyzed C-H activation enables direct functionalization at C4/C6 positions, while microwave-assisted synthesis reduces reaction times from hours to minutes. These advancements facilitate rapid generation of structurally diverse analogues for comprehensive SAR exploration, positioning DMDF as a privileged scaffold for addressing emerging therapeutic targets [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7